2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Description

The exact mass of the compound 2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5867. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h4H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZPYSHPLURJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

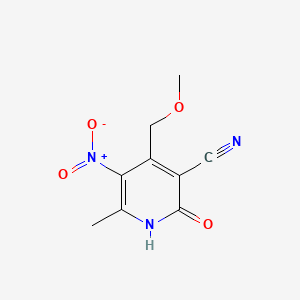

CC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211921 | |

| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6281-75-0 | |

| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS number 6339-38-4

An In-depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS 6339-38-4)

Foreword: A Focus on a Versatile Pyridinone Building Block

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, CAS number 6339-38-4. This molecule, belonging to the substituted pyridinone class, represents a valuable heterocyclic building block. Its structural features—a reactive nitrile group, a nucleophilic hydroxyl group (in its pyridone tautomeric form), and strategically placed methyl and methoxymethyl substituents—make it a compelling starting point for chemical synthesis and a key intermediate in various applications, notably in the synthesis of Vitamin B6.[1] This document moves beyond a simple recitation of properties to offer practical, field-proven insights into its synthesis, characterization, and potential utility, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Profile

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a substituted pyridine derivative. It's crucial to recognize that it primarily exists in its more stable tautomeric form, 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.[1] This keto-enol tautomerism is fundamental to its reactivity and chemical behavior.

Diagram 1: Tautomeric Forms

Caption: Keto-enol tautomerism of the title compound.

Table 1: Core Physicochemical and Thermochemical Data

| Property | Value | Source |

| CAS Number | 6339-38-4 | [2] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| IUPAC Name | 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | [1] |

| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone; 5-Cyano-6-hydroxy-2-methyl-4-(methoxymethyl)pyridine | [1][3] |

| InChI Key | KLNRUMOPNATILS-UHFFFAOYSA-N | [1] |

| Standard Entropy (S°) | 269.23 J/mol·K (solid, 1 bar) | [1] |

| Heat Capacity (Cp) | 211.76 J/mol·K (solid, 298.15 K) | [1] |

Synthesis Strategy: A Mechanistic Approach

The synthesis of this pyridinone core relies on a classical condensation and cyclization strategy. A highly plausible and efficient route involves the reaction of a β-dicarbonyl compound, specifically 1-methoxy-2,4-pentanedione, with cyanoacetamide.[4] This method is a variation of the Guareschi-Thorpe condensation.

Causality of Experimental Choices:

-

Reactants: 1-methoxy-2,4-pentanedione provides the C4, C5, C6, and the associated methyl and methoxymethyl substituents of the final ring. Cyanoacetamide provides the nitrogen atom, C2, and C3, including the essential nitrile group. Its active methylene group is crucial for the initial condensation.

-

Catalyst: A basic catalyst, such as piperidine or a sodium alkoxide, is required to deprotonate the active methylene group of cyanoacetamide, generating a nucleophilic carbanion that initiates the reaction.

-

Solvent: A protic solvent like ethanol is often used to facilitate the solubility of reactants and intermediates. The reaction is typically heated to drive the cyclization and subsequent dehydration.

Diagram 2: Proposed Synthetic Pathway

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established chemical principles for this reaction class.

-

Reagent Preparation & Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-methoxy-2,4-pentanedione (1.0 eq), cyanoacetamide (1.05 eq), and absolute ethanol (approx. 3 mL per gram of dione).

-

Rationale: Using a slight excess of cyanoacetamide ensures the complete consumption of the more complex dione precursor. The setup under nitrogen minimizes potential side reactions from atmospheric moisture and oxygen.

-

-

Initiation of Condensation:

-

With gentle stirring, add piperidine (0.1 eq) dropwise to the mixture at room temperature.

-

Rationale: Piperidine acts as a base to catalyze the initial condensation between the carbonyl group of the dione and the active methylene of the cyanoacetamide. A catalytic amount is sufficient.

-

-

Cyclization and Reaction Drive:

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Rationale: Heating provides the activation energy for the intramolecular cyclization of the acyclic intermediate, followed by the elimination of a water molecule to form the stable pyridine ring.

-

-

Product Isolation and Work-up:

-

After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Rationale: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for isolation by precipitation and filtration. Washing with cold solvent removes soluble impurities without significantly dissolving the product.

-

-

Purification and Validation:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified product.

-

Dry the purified crystals under vacuum at 40-50 °C.

-

Confirm the identity and purity of the final product using the analytical methods described in Section 3. The yield and purity data validate the success of the synthesis.

-

Analytical Characterization and Structural Verification

While major suppliers note that comprehensive analytical data is not routinely collected for this compound, its structure can be unequivocally confirmed using standard spectroscopic and chromatographic techniques.[2] Researchers must assume the responsibility of confirming product identity.[2]

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Predicted Observations and Rationale |

| ¹H NMR | - Singlet ~2.4 ppm (3H): Aromatic methyl group (C6-CH₃). - Singlet ~3.4 ppm (3H): Methoxy protons (-OCH₃). - Singlet ~4.5 ppm (2H): Methylene protons (-CH₂-O-). - Singlet ~6.5 ppm (1H): Aromatic proton on the pyridine ring (C5-H). - Broad Singlet >12 ppm (1H): N-H proton of the pyridone tautomer. |

| ¹³C NMR | - ~18-20 ppm: Aromatic methyl carbon (C6-CH₃). - ~58-60 ppm: Methoxy carbon (-OCH₃). - ~70-72 ppm: Methylene carbon (-CH₂-O-). - ~105-165 ppm (Multiple peaks): Aromatic carbons of the pyridine ring. - ~115-118 ppm: Nitrile carbon (-C≡N). - ~160-165 ppm: Carbonyl carbon (C=O) of the pyridone. |

| FT-IR (cm⁻¹) | - 3200-3000 (broad): N-H stretch of the pyridone. - 2950-2850: Aliphatic C-H stretches (methyl, methylene, methoxy). - ~2220: Sharp, strong C≡N (nitrile) stretch. - ~1650: Strong C=O (amide/pyridone) stretch. - ~1600, ~1450: C=C and C=N ring stretching vibrations. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 178. - Key Fragments: Loss of •CH₃ (m/z 163), loss of •OCH₃ (m/z 147), loss of CH₂O (m/z 148). The NIST WebBook confirms mass spectrum data is available for this compound.[1] |

| HPLC | A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) would be suitable for assessing purity, which should be >95% for use in further synthetic steps. |

Applications in Synthesis and Drug Discovery

The utility of this compound stems from its role as a functionalized intermediate.

Key Intermediate in Vitamin B6 Synthesis

Historically, one of the most significant applications of this molecule is as a precursor in the industrial synthesis of Pyridoxine (Vitamin B6).[1] The structural framework of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile contains the core C4, C5, C6, and the associated substituents required to build the final vitamin. Subsequent chemical transformations would typically involve reduction of the nitrile group and modification of the pyridone ring to yield the final hydroxymethylpyridine structure of Vitamin B6.

Diagram 3: Role as a Vitamin B6 Precursor

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4), a functionalized nicotinonitrile derivative of interest to researchers in medicinal chemistry and drug discovery. This document delineates the core chemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization of the title compound. By integrating theoretical principles with practical experimental insights, this guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The unique electronic properties of the pyridine ring, coupled with the versatile reactivity of the nitrile group, make nicotinonitrile derivatives attractive candidates for targeting a wide array of biological targets.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[4]

The subject of this guide, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, represents a specific embodiment of this important class of molecules. The strategic placement of hydroxyl, methoxymethyl, and methyl groups on the nicotinonitrile core offers multiple points for further chemical modification and introduces specific steric and electronic features that can modulate biological activity. Understanding the precise molecular architecture and physicochemical properties of this compound is paramount for its rational application in drug design and development programs.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is registered under CAS number 6339-38-4.[5][6][7]

Table 1: Physicochemical Properties of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

| Property | Value | Source |

| CAS Number | 6339-38-4 | [5][6][7] |

| Molecular Formula | C₉H₁₀N₂O₂ | [5] |

| Molecular Weight | 178.19 g/mol | [5] |

| IUPAC Name | 2-hydroxy-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | [5] |

| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone, 1,2-Dihydro-4-methoxymethyl-6-methyl-2-oxo-3-pyridinecarbonitrile | [5] |

| InChI | InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) | [5] |

| InChIKey | KLNRUMOPNATILS-UHFFFAOYSA-N | [5] |

It is important to note that 2-hydroxy-pyridines can exist in equilibrium with their 2-pyridone tautomer. Spectroscopic evidence and the inherent stability of the amide-like pyridone ring suggest that the 2-pyridone form is often the predominant tautomer in the solid state and in solution.

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A likely synthetic strategy involves the condensation of an active methylene compound, such as cyanoacetamide, with a β-dicarbonyl compound or its equivalent. In this case, a suitable precursor would be a β-keto ester or a related enone bearing the required methoxymethyl and methyl substituents.

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and has not been experimentally validated. It is based on similar, well-established procedures for the synthesis of related 2-pyridones.[8][9]

Materials:

-

1-methoxy-4-methylpentane-2,4-dione (or a suitable precursor)

-

Cyanoacetamide

-

Piperidine (as a basic catalyst)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (for workup)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-keto ester derivative (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol.

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Slowly add glacial acetic acid to neutralize the piperidine and precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol and then with deionized water.

-

Dry the product under vacuum to yield crude 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Solvent: Ethanol is a common solvent for these types of condensations as it effectively dissolves the reactants and allows for a suitable reflux temperature.

-

Catalyst: Piperidine, a secondary amine, is a classic catalyst for Knoevenagel-type condensations, facilitating the initial nucleophilic attack of the active methylene compound.

-

Workup: Acidification with acetic acid is crucial to neutralize the basic catalyst and protonate the pyridone nitrogen, leading to the precipitation of the final product.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile relies on a combination of spectroscopic techniques.

Mass Spectrometry

The NIST WebBook provides an electron ionization mass spectrum for this compound.[5] The molecular ion peak (M+) is expected at m/z = 178, corresponding to the molecular weight of the compound.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 178 | [M]+ |

| 163 | [M - CH₃]+ |

| 147 | [M - OCH₃]+ |

| 133 | [M - CH₂OCH₃]+ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (in pyridone) | Stretching |

| 2230-2210 | C≡N (nitrile) | Stretching |

| 1680-1640 | C=O (amide in pyridone) | Stretching |

| 1600-1550 | C=C | Stretching |

| 1100-1050 | C-O-C (ether) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, in DMSO-d₆):

-

δ 11.0-12.0 ppm (s, 1H): N-H proton of the pyridone ring.

-

δ 6.2-6.4 ppm (s, 1H): C5-H proton on the pyridine ring.

-

δ 4.4-4.6 ppm (s, 2H): -CH₂- protons of the methoxymethyl group.

-

δ 3.3-3.5 ppm (s, 3H): -OCH₃ protons of the methoxymethyl group.

-

δ 2.2-2.4 ppm (s, 3H): -CH₃ protons at the C6 position.

¹³C NMR (Predicted, in DMSO-d₆):

-

δ ~160-165 ppm: C2-O (carbonyl of the pyridone).

-

δ ~150-155 ppm: C6.

-

δ ~140-145 ppm: C4.

-

δ ~115-120 ppm: C≡N.

-

δ ~105-110 ppm: C5.

-

δ ~90-95 ppm: C3.

-

δ ~70-75 ppm: -CH₂- of the methoxymethyl group.

-

δ ~55-60 ppm: -OCH₃ of the methoxymethyl group.

-

δ ~18-22 ppm: -CH₃ at C6.

Caption: Workflow for NMR-based structural elucidation.

X-ray Crystallography

To date, no public crystal structure data for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is available. X-ray crystallography would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining single crystals of sufficient quality would be a critical step for this analysis.

Potential Applications and Future Directions

Given the established biological activities of nicotinonitrile derivatives, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a promising candidate for further investigation in several therapeutic areas. The presence of multiple functional groups allows for the generation of a library of derivatives through targeted chemical modifications.

Potential Research Avenues:

-

Screening for Biological Activity: The compound could be screened against various biological targets, such as kinases, phosphatases, and other enzymes implicated in diseases like cancer and inflammation.

-

Lead Optimization: The hydroxyl and methoxymethyl groups can be modified to improve potency, selectivity, and pharmacokinetic properties.

-

Development of Novel Heterocyclic Scaffolds: The pyridone ring can serve as a template for the synthesis of more complex, fused heterocyclic systems.

Conclusion

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a well-defined chemical entity with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic data. While a complete experimental dataset is not yet publicly available, this document serves as a valuable resource for researchers by consolidating existing information and providing a scientifically grounded framework for the synthesis and characterization of this promising molecule. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted to fully realize its potential.

References

-

National Institute of Standards and Technology (NIST). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Molecules2023 , 28(1), 1. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

-

ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. [Link]

-

MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

-

ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. [Link]

-

OUCI. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

-

MDPI. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]

-

PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]

-

Sciforum. Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

Sources

- 1. idk.org.rs [idk.org.rs]

- 2. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. preprints.org [preprints.org]

- 5. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. sciforum.net [sciforum.net]

Uncharted Territory: The Mechanistic Silence of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap regarding the mechanism of action for the compound 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. Despite its availability from commercial suppliers for research purposes, there is currently no published data detailing its biological targets, signaling pathway interactions, or overall pharmacological effects.

Efforts to elucidate the functional role of this specific nicotinonitrile derivative have been hampered by a lack of dedicated studies. Chemical suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical or biological activity data for this compound, categorizing it as a rare chemical for early-stage discovery research. This indicates that the molecule is at a nascent stage of investigation, with its potential biological activities yet to be systematically explored and documented in peer-reviewed literature.

The nicotinonitrile scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of nicotinonitrile and the broader class of cyanopyridines have been investigated for a range of therapeutic applications, including antimicrobial and other activities.[1][2] However, the specific substitutions present on 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile—a hydroxyl group at the 2-position, a methoxymethyl group at the 4-position, and a methyl group at the 6-position—confer a unique chemical identity for which a biological profile has not been established.

While research exists on other substituted nicotinonitriles, such as 2-methoxy-4,6-diphenylnicotinonitrile, which has been studied for its structural properties and potential interaction with lipoprotein-associated phospholipase A2, these findings cannot be extrapolated to predict the mechanism of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile due to significant structural differences.[3] Similarly, studies on compounds with some shared functionalities, like chalcones with hydroxyl and methoxy groups that have shown antimitotic activity, belong to a distinct chemical class and do not provide a direct mechanistic hypothesis for the target compound.[4]

The absence of published data precludes the development of an in-depth technical guide on the core mechanism of action as requested. The scientific community has not yet characterized the biological properties of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. Therefore, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity and evidence-based reporting.

For researchers, scientists, and drug development professionals interested in this molecule, the current state represents a truly exploratory field. The initial steps to unraveling its potential mechanism of action would involve a series of foundational experiments, including:

-

High-throughput screening: To identify any potential biological activity against a broad range of targets.

-

Phenotypic screening: To observe the effects of the compound on cell models and identify any interesting cellular responses.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, or genetic approaches to pinpoint molecular binding partners.

Until such foundational research is conducted and published, the mechanism of action of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile will remain an open question within the scientific landscape.

References

- Sigma-Aldrich. 2-hydroxy-4-methoxymethyl-6-methyl-nicotinonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000047]

- Synblock. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile. [URL: https://www.synblock.com/cas-1354528-16-7.html]

- Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [URL: https://www.researchgate.net/publication/264475510_Synthesis_and_Antimicrobial_Activity_of_2-Methoxy2-Amino-6-4'-4'''-Chlorophenyl_Phenyl_Methyl_Amino_Phenyl-4-Aryl_Nicotinonitrile]

- PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/595276]

- MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [URL: https://www.mdpi.com/1422-0067/25/1/456]

- MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [URL: https://www.mdpi.com/1420-3049/27/1/23]

- PubMed. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. [URL: https://pubmed.ncbi.nlm.nih.gov/24368001/]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Foreword: The Emerging Potential of Nicotinonitrile Scaffolds in Therapeutic Development

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several marketed drugs. This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile. While direct literature on this exact molecule is nascent, this document synthesizes data from closely related analogs to project its biological potential and provide a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of novel nicotinonitrile derivatives.

Molecular Profile of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Chemical Structure:

-

IUPAC Name: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

-

Molecular Formula: C₉H₁₀N₂O₂

-

Molecular Weight: 178.19 g/mol

-

CAS Number: 6339-38-4[1]

The structure features a 2-hydroxypyridine core, which can exist in tautomeric equilibrium with its corresponding pyridone form. The nitrile group at the 3-position is a key functional group, known to participate in various biological interactions. The substituents at the 4 and 6 positions, a methoxymethyl and a methyl group respectively, are expected to modulate the compound's physicochemical properties and biological activity.

Synthesis Pathway

A likely synthetic strategy would be a variation of the Bohlmann-Rahtz pyridine synthesis. This involves the condensation of an enamine with a Michael acceptor derived from a 1,3-dicarbonyl compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Enamine: React an appropriate amine with a ketone or aldehyde. For this synthesis, an enamine derived from acetone could be a suitable starting point.

-

Preparation of the Michael Acceptor: A suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, would be reacted with an appropriate electrophile to introduce the methoxymethyl group.

-

Condensation Reaction: The enamine and the Michael acceptor are reacted in the presence of a suitable catalyst, such as a Lewis acid or a base, in an appropriate solvent (e.g., ethanol, DMF). The reaction is typically heated to drive it to completion.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography to yield the final product.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into nicotinonitrile derivatives, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is hypothesized to possess significant anticancer and antimicrobial activities.

Anticancer Activity

Nicotinonitrile derivatives have emerged as a promising class of anticancer agents, with several analogs exhibiting potent cytotoxicity against various cancer cell lines.

Inferred Mechanism of Action:

The anticancer activity of many nicotinonitrile-containing compounds is attributed to their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By blocking the activity of key kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram:

Caption: Postulated anticancer mechanism of action.

Quantitative Data from Analogous Compounds:

While specific IC₅₀ values for the title compound are not available, data from structurally related nicotinonitrile derivatives provide a strong indication of its potential potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-alkoxy-nicotinonitrile derivatives | MCF-7 (Breast) | 5.37 - 12.57 | [2][3] |

| 2-hydroxy-nicotinonitrile derivatives | A549 (Lung) | 5.94 - 9.34 | [4][5] |

| Substituted nicotinonitriles | HCT-116 (Colon) | 1.9 - 3.64 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The nicotinonitrile scaffold is also a key component of many compounds with potent antimicrobial properties.

Inferred Mechanism of Action:

The antimicrobial action of these derivatives is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. These enzymes are crucial for bacterial DNA replication and synthesis, and their inhibition leads to bacterial cell death.

Quantitative Data from Analogous Compounds:

Minimum Inhibitory Concentration (MIC) values from related compounds suggest potential efficacy against a range of bacterial and fungal pathogens.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Nicotinonitrile-coumarin hybrids | Staphylococcus aureus | 6.25 - 12.5 | [8] |

| Thiazole-nicotinonitrile derivatives | Escherichia coli | 15.62 - 31.25 | [8] |

| Substituted nicotinonitriles | Candida albicans | 7.81 - 15.62 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Perform a two-fold serial dilution of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[10]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks and Future Directions

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a promising, yet underexplored, molecule with significant therapeutic potential. The structural alerts within its scaffold, supported by a wealth of data on related nicotinonitrile derivatives, strongly suggest a profile of potent anticancer and antimicrobial activity. The synthetic and experimental protocols outlined in this guide provide a clear and actionable framework for its further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities against a broad panel of cancer cell lines and microbial pathogens. Mechanistic studies to identify its specific molecular targets will be crucial for its rational development as a potential therapeutic agent. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile class of nicotinonitrile derivatives.

References

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

-

National Institutes of Health. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity (MIC in µM) of synthesized derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines. Retrieved from [Link]

-

MDPI. (2024). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Retrieved from [Link]

-

Semantic Scholar. (2019). Facile synthesis and assessment of 2-alkoxy-4-(4-hydroxyphenyl)-6-arylnicotinonitrile derivatives as new inhibitors for C1018-st. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

Sources

- 1. 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. protocols.io [protocols.io]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile and its analogs, a class of heterocyclic compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, and biological activities of these promising molecules.

Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The presence of the cyano group and the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The 2-hydroxy-substituted nicotinonitriles, which exist in tautomeric equilibrium with 2-pyridones, have garnered particular attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide will focus on the specific derivative, 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile, and its analogs, exploring their synthetic pathways and therapeutic promise.

Synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile and Analogs

The synthesis of 2-hydroxy-4,6-disubstituted nicotinonitriles typically involves a multi-component reaction, a highly efficient strategy in combinatorial chemistry for generating molecular diversity. A general and robust approach is the condensation of a 1,3-dicarbonyl compound with an active methylene nitrile, such as malononitrile or cyanoacetamide, in the presence of a base.[4]

Retrosynthetic Analysis and Key Strategic Considerations

The core 2-pyridone-3-carbonitrile structure can be retrosynthetically disconnected to reveal a β-ketoester and a cyanoacetamide derivative. The choice of the starting β-ketoester is critical as it dictates the substituents at the 4- and 6-positions of the resulting nicotinonitrile ring. For the synthesis of the title compound, a β-ketoester bearing a methoxymethyl group at the γ-position and a methyl group at the α-position is required.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 2-hydroxy-4,6-disubstituted nicotinonitriles.

Proposed Synthetic Protocol

This protocol is a representative procedure for the synthesis of 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile based on established methodologies for analogous compounds.

Step 1: Synthesis of the β-Ketoester Precursor (Methyl 4-methoxy-2-methyl-3-oxobutanoate)

This precursor can be synthesized from a commercially available acetoacetic ester derivative.

-

Reaction Setup: To a solution of methyl acetoacetate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere.

-

Alkylation: After the initial reaction, introduce a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), to the reaction mixture.

-

Methylation: In a subsequent step, after another deprotonation with a strong base, add methyl iodide to introduce the methyl group at the α-position.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify the crude product by column chromatography.

Step 2: Cyclization to form 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized β-ketoester (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol.

-

Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile.

Diagram 2: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Physicochemical Properties and Spectral Characterization

The physicochemical properties of 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS No. 6339-38-4) are summarized in the table below. The spectral data provided are predicted based on the analysis of closely related analogs.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 194.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO and methanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, OH), 6.1 (s, 1H, H-5), 4.4 (s, 2H, -CH₂-), 3.3 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164.0 (C=O), 160.0 (C-6), 152.0 (C-4), 118.0 (CN), 98.0 (C-5), 90.0 (C-3), 70.0 (-CH₂-), 58.0 (-OCH₃), 18.0 (-CH₃) |

Biological Activities and Therapeutic Potential

While specific biological data for 2-hydroxy-4-methoxymethyl-6-methylnicotinonitrile is not extensively reported in the public domain, the broader class of 2-pyridone-3-carbonitrile derivatives has demonstrated significant therapeutic potential, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of substituted 2-pyridone derivatives.[1][5] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A primary mechanism of action for many anticancer nicotinonitrile analogs is the inhibition of protein kinases.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 2-pyridone scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.

Diagram 3: Kinase Inhibition by 2-Pyridone Derivatives

Caption: Competitive inhibition of kinase activity by 2-pyridone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 2-pyridone derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

-

Substituents at the 4- and 6-positions: The groups at these positions play a crucial role in determining the potency and selectivity of kinase inhibition. Lipophilic and aromatic groups at the 4-position often enhance activity. The methoxymethyl group in the title compound may contribute to improved solubility and interactions with the solvent-exposed regions of the kinase active site. The methyl group at the 6-position is a common feature in active analogs.

-

The Cyano Group: The nitrile functionality at the 3-position is often critical for activity, potentially forming hydrogen bonds with key amino acid residues in the target protein.

-

The 2-Hydroxy/Oxo Group: This group is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, which is essential for anchoring the molecule within the active site.

Future Directions and Conclusion

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile and its analogs represent a promising class of compounds for further investigation in drug discovery. The versatile synthetic routes allow for the generation of a wide array of derivatives, enabling comprehensive structure-activity relationship studies. Future research should focus on:

-

Target Identification: Elucidating the specific kinase or other protein targets of these compounds.

-

In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models.

-

Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these molecules to improve their drug-likeness.

References

-

Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. (2025). ResearchGate. [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2020). RSC Advances. [Link]

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

literature review on 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

An In-Depth Technical Guide to 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, a substituted 3-cyano-2-pyridone derivative. While specific literature on this exact compound is sparse, this document synthesizes information from closely related analogues and established chemical principles to offer a scientifically grounded resource for researchers, chemists, and drug development professionals. The guide covers physicochemical properties, a proposed synthetic pathway based on the Guareschi-Thorpe condensation, predicted spectroscopic data for structural confirmation, and a discussion of potential therapeutic applications, particularly in oncology, based on the known biological activities of the 3-cyano-2-pyridone scaffold.

Introduction: The Significance of the 3-Cyano-2-pyridone Scaffold

The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a cyano group at the 3-position, these molecules, known as 3-cyano-2(1H)-pyridones, exhibit a remarkable array of pharmacological properties. Research has shown that derivatives of this class possess promising anticancer, antibacterial, antiviral, and cardiotonic activities.[1] The combination of hydrogen bond donors and acceptors, metabolic stability, and balanced lipophilicity makes them ideal candidates for drug design.[2]

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile belongs to this important class of compounds. Its structure is characterized by a 2-pyridone core, a nitrile group, and specific substitutions at the 4- and 6-positions which can significantly influence its chemical properties and biological interactions. This guide aims to provide a detailed theoretical and practical framework for its synthesis, characterization, and potential exploration in drug discovery programs.

A key structural feature of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. In both solid and solution states, the equilibrium strongly favors the 2-pyridone form due to its greater thermodynamic stability.[2][3]

Caption: Tautomeric equilibrium of the core structure.

Physicochemical and Structural Properties

The fundamental properties of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile are summarized below. These data are essential for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Registry Number | 6339-38-4 | NIST |

| Molecular Formula | C₉H₁₀N₂O₂ | NIST |

| Molecular Weight | 178.19 g/mol | NIST |

| IUPAC Name | 4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | NIST |

| Synonyms | 3-Cyano-4-methoxymethyl-6-methyl-2-pyridone | NIST |

| Predicted logP | 0.5 - 1.0 (Estimated) | - |

| Predicted pKa | ~9-10 (Amide N-H, Estimated) | - |

Proposed Synthesis: The Guareschi-Thorpe Condensation

The most direct and established method for constructing the 4,6-disubstituted-3-cyano-2-pyridone core is the Guareschi-Thorpe condensation.[3][4] This reaction involves the base-catalyzed cyclization of a 1,3-dicarbonyl compound (or a β-keto ester) with cyanoacetamide.[5][6]

For the synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, the required precursors are 1-methoxy-4-penten-2-one (a β-keto ether which acts as the 1,3-dicarbonyl equivalent) and cyanoacetamide . The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and dehydration.

Caption: Proposed synthesis via Guareschi-Thorpe condensation.

Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of similar 2-pyridone derivatives and should be optimized for this specific substrate.[7]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).

-

Addition of Reagents: Add cyanoacetamide (1.0 eq), 1-methoxy-4-penten-2-one (1.0 eq), and a catalytic amount of a base such as piperidine or DBU (0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. A precipitate is expected to form.

-

Isolation: Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture to yield the final product.

Spectroscopic Characterization (Predicted)

Confirmation of the molecular structure is critical. Based on data from closely related 4,6-disubstituted-3-cyano-2-pyridones, the following spectroscopic signatures are predicted.[2][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 2800 | N-H Stretch | Amide (in H-bonded state) |

| 2220 - 2215 | C≡N Stretch | Nitrile |

| 1650 - 1630 | C=O Stretch | Amide (Pyridone) |

| 1600 - 1580 | C=C Stretch | Pyridone Ring |

| 1100 - 1080 | C-O-C Stretch | Methoxy Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | broad singlet | 1H | N-H (exchangeable with D₂O) |

| ~6.2 | singlet | 1H | H-5 (vinylic proton on pyridone ring) |

| ~4.4 | singlet | 2H | -CH₂ -O- (methoxymethyl) |

| ~3.3 | singlet | 3H | -O-CH₃ (methoxymethyl) |

| ~2.3 | singlet | 3H | CH₃ -C6 (methyl at C6) |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C=O (C2, Amide) |

| ~155 | C -CH₃ (C6) |

| ~150 | C -CH₂- (C4) |

| ~117 | C≡N (Nitrile) |

| ~105 | C -CN (C3) |

| ~98 | =C H- (C5) |

| ~70 | -CH₂ -O- (methoxymethyl) |

| ~58 | -O-CH₃ (methoxymethyl) |

| ~18 | CH₃ -C6 (methyl at C6) |

Potential Applications in Drug Development

The 3-cyano-2-pyridone scaffold is a well-established pharmacophore with significant potential in oncology. Numerous studies have demonstrated that compounds with this core structure exhibit potent antiproliferative and cytotoxic activity against various human cancer cell lines.[2][8][9]

The mechanism of action for some derivatives involves the disruption of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substituents on the pyridone ring play a crucial role in modulating this activity. For instance, the presence of electron-donating groups like methoxy substituents can have a profound effect on the molecule's interaction with biological targets.[9]

Given this precedent, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a strong candidate for evaluation as an anticancer agent. Its specific substitution pattern may offer a unique pharmacological profile. Future research should focus on:

-

In Vitro Screening: Evaluating its cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon).

-

Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis pathways, and tubulin polymerization.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.

Conclusion

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is a promising, yet underexplored, member of the medicinally important 3-cyano-2-pyridone family. This guide provides a robust framework for its synthesis via the Guareschi-Thorpe condensation and outlines the expected analytical data for its unambiguous characterization. The strong evidence of anticancer activity within this class of compounds provides a compelling rationale for its further investigation as a potential therapeutic agent. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the biological potential of this molecule.

References

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. Available at: [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Available at: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Comput

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]

- Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. NIST WebBook.

- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.

-

Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. Available at: [Link]

- Synthesis of 2-pyridones. University of Bristol.

-

2-Pyridone. Wikipedia. Available at: [Link]

- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.

- Biodynamic activities of different derivatives of 3-cyano-2-pyridone.

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

-

Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Scaffold: A Technical History of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

In the vast landscape of chemical synthesis and drug discovery, some molecules, while not occupying the spotlight as blockbuster drugs, play a crucial, often unseen, role as key intermediates. 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is one such molecule. This technical guide delves into the discovery, history, and scientific importance of this functionalized pyridinone, providing researchers and drug development professionals with a comprehensive understanding of its synthesis, properties, and significance, particularly its pivotal role as a precursor in the synthesis of Vitamin B6.

Introduction: The Pyridinone Core and Its Significance

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, with the chemical formula C9H10N2O2, belongs to the class of compounds known as pyridinones.[1] The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse functionalization, making it a versatile building block in the synthesis of complex molecules with a wide range of therapeutic applications.

This guide will illuminate the path of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile from its fundamental chemical identity to its critical application in the production of a vital nutrient.

Nomenclature and Chemical Identity

To fully grasp the history and application of this molecule, it is essential to be familiar with its various names and identifiers:

| Identifier | Value |

| CAS Number | 6339-38-4[1] |

| Chemical Formula | C9H10N2O2[1] |

| IUPAC Name | 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile |

| Synonyms | Pyridine-3-carbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-[1], 3-Cyano-4-methoxymethyl-6-methyl-(2-pyridone)[1], 6-Methyl-4-(methoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |

The presence of a hydroxyl group, a methoxymethyl group, a methyl group, and a nitrile group on the nicotinonitrile (pyridinone) core gives this molecule its specific reactivity and utility.

Discovery and Historical Context: A Key Intermediate in Vitamin B6 Synthesis

The history of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is intrinsically linked to the industrial synthesis of Vitamin B6 (pyridoxine). While the exact date and discoverer of this specific molecule are not prominently documented in readily available literature, its significance emerged from the need for efficient synthetic routes to this essential vitamin.

A key piece of evidence pointing to its historical application comes from a 1989 study by Khodzhaeva, Iskhakov, et al., which investigated the heat capacity of intermediates in Vitamin B6 production.[1] This research explicitly identifies 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile as one of these intermediates, solidifying its role in the manufacturing process of this vital nutrient.

The development of synthetic routes to Vitamin B6 was a significant achievement in industrial organic chemistry, ensuring a stable and affordable supply of this essential nutrient for fortification of food and for pharmaceutical applications. The use of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile as a building block highlights the ingenuity of chemists in designing multi-step syntheses for complex and important molecules.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A plausible synthesis would involve the condensation of a β-keto ester or a related active methylene compound with an enamine or an equivalent thereof, followed by cyclization and aromatization.

DOT Language Script for Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile.

Step-by-Step Methodological Considerations

-

Formation of the Enamine Intermediate: 1-Methoxyacetone would first react with ammonia or a source of ammonia like ammonium acetate to form the corresponding enamine in situ. This step increases the nucleophilicity of the α-carbon.

-

Michael Addition: The enamine would then undergo a Michael addition reaction with an active methylene compound such as ethyl cyanoacetate. This carbon-carbon bond-forming reaction is a crucial step in building the pyridine ring's backbone.

-

Intramolecular Cyclization and Dehydration: The resulting Michael adduct would then undergo an intramolecular cyclization. The amino group attacks the ester carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration (loss of water) and tautomerization would lead to the stable aromatic 2-pyridone ring system, yielding the final product, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile.

This proposed pathway is consistent with well-established principles of heterocyclic chemistry and provides a logical and efficient route to the target molecule.

Biological Significance and Applications

The primary and most well-documented application of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is its role as a key intermediate in the synthesis of Vitamin B6.

DOT Language Script for Vitamin B6 Synthesis Pathway

Caption: Role as a precursor in the synthesis of Vitamin B6.

The nitrile and methoxymethyl functionalities on the pyridinone ring are strategically positioned for further chemical transformations. The nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, while the methoxymethyl group can be a precursor to a hydroxymethyl group. These transformations are essential steps in converting this intermediate into the final pyridoxine structure.

Beyond its role in Vitamin B6 synthesis, the structural motifs present in 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile suggest potential for its exploration in other areas of drug discovery. The substituted 2-pyridone core is a known pharmacophore with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Further investigation into the biological profile of this specific molecule and its derivatives could unveil novel therapeutic applications.

Conclusion and Future Perspectives

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile stands as a testament to the importance of foundational molecules in the synthesis of complex and vital compounds. Its history is interwoven with the industrial production of Vitamin B6, highlighting its practical significance. While its direct biological activities may not be extensively studied, its role as a versatile chemical intermediate is undisputed.

For researchers and scientists in drug development, this molecule represents more than just a historical footnote. It serves as an example of a functionalized heterocyclic scaffold with untapped potential. The exploration of new synthetic routes, the investigation of its broader biological activity, and the design of novel analogs based on its structure could open new avenues for the discovery of next-generation therapeutics. The unseen scaffold of today may well become the cornerstone of the innovations of tomorrow.

References

- Khodzhaeva, M. G., Iskhakov, B. G., et al. (1989). Heat capacity of intermediates in vitamin B6 production. Khimiko-Farmatsevticheskii Zhurnal, 23(3), 383-384. (Note: A direct clickable URL for this specific article is not readily available, but it can be sourced through chemical abstract services and university libraries.)

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 535763, 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile. Retrieved from [Link]

-

NIST Chemistry WebBook, SRD 69. Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile: A Guide to Future Research

Introduction: The Nicotinonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The nicotinonitrile core, a pyridine ring bearing a cyano group, represents a cornerstone in the development of novel therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The unique electronic properties of the nitrile group, acting as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to the diverse biological targets these compounds can modulate.[1][5] This guide focuses on a specific, yet underexplored derivative, 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile , and aims to illuminate promising avenues for future research and drug discovery. While direct studies on this compound are limited, its structural features, when compared to well-characterized nicotinonitriles, provide a strong foundation for hypothesizing its therapeutic potential.

I. Foundational Knowledge: Synthesis and Physicochemical Characterization

A crucial first step in exploring the potential of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is to establish a robust and scalable synthetic route. While the exact synthesis of this specific molecule is not extensively detailed in publicly available literature, related nicotinonitrile derivatives are often synthesized through multi-component reactions.[6] A plausible approach could involve the condensation of a suitable β-keto ester with malononitrile and an appropriate aldehyde, followed by cyclization.

A comprehensive physicochemical characterization is paramount for any new chemical entity. This includes determining its solubility, lipophilicity (LogP), pKa, and stability under various conditions. These parameters are critical for designing relevant biological assays and for future formulation development.

| Parameter | Experimental Method | Importance in Drug Discovery |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 7.4, 9.0) and biorelevant media (FaSSIF, FeSSIF). | Determines the bioavailability of orally administered drugs and suitability for intravenous formulations. |

| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or reverse-phase HPLC. | Influences membrane permeability, plasma protein binding, and metabolic clearance. |

| pKa | Potentiometric titration or UV-Vis spectroscopy. | Predicts the ionization state of the compound at physiological pH, affecting its interaction with targets and its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Chemical Stability | Stability testing in different pH buffers, temperatures, and in the presence of light. | Informs on storage conditions and potential degradation pathways. |

II. Potential Research Area 1: Anticancer Activity

A significant body of research highlights the anticancer potential of nicotinonitrile derivatives.[3][4][6] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. Hypothesis: Inhibition of Protein Kinases

The structural motifs within 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile, particularly the substituted pyridine ring, are common features in many kinase inhibitors. Key oncogenic kinases to investigate include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving cell proliferation.

-

CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle, whose dysregulation is a hallmark of cancer.

B. Proposed Experimental Workflow

Caption: Proposed workflow for evaluating the anticancer potential.

C. Detailed Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

III. Potential Research Area 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Nicotinonitrile derivatives have shown promise as anti-inflammatory agents.[2]

A. Hypothesis: Modulation of Pro-inflammatory Cytokine Production

The compound may inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells.

B. Proposed Experimental Workflow

Caption: Proposed workflow for evaluating anti-inflammatory activity.

C. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Use male Wistar rats (150-200g).

-

Compound Administration: Administer 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[8]

-

Carrageenan Injection: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Mechanistic Studies: Unraveling the "How"

Identifying the molecular targets and pathways modulated by 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is crucial for understanding its mechanism of action and for rational drug design.

A. Target Deconvolution

Should the compound exhibit significant biological activity, several approaches can be employed to identify its direct molecular targets:

-

Affinity Chromatography: Immobilize the compound on a solid support and use it to capture binding proteins from cell lysates.

-

Computational Docking: In silico modeling can predict potential binding partners based on the compound's structure.

-

Thermal Shift Assays (DSF): This technique measures changes in protein stability upon ligand binding.

B. Signaling Pathway Analysis

Once a target is identified, further studies are needed to elucidate its impact on downstream signaling pathways.

Caption: Generalized signaling pathway for mechanistic studies.